molecular formula C13H11N3O3 B11860839 5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid

5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid

Katalognummer: B11860839
Molekulargewicht: 257.24 g/mol
InChI-Schlüssel: LEESWPFPAAYFQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid is a heterocyclic compound that contains both indazole and furan moieties

Vorbereitungsmethoden

The synthesis of 5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid typically involves multi-step organic synthesisThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Wirkmechanismus

The mechanism of action of 5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid include other indazole and furan derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:

By comparing these compounds, the unique properties of this compound can be highlighted, such as its specific binding affinity to certain biological targets and its potential therapeutic applications.

Eigenschaften

Molekularformel

C13H11N3O3

Molekulargewicht

257.24 g/mol

IUPAC-Name

5-(3-amino-1-methylindazol-5-yl)furan-2-carboxylic acid

InChI

InChI=1S/C13H11N3O3/c1-16-9-3-2-7(6-8(9)12(14)15-16)10-4-5-11(19-10)13(17)18/h2-6H,1H3,(H2,14,15)(H,17,18)

InChI-Schlüssel

LEESWPFPAAYFQZ-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=C(C=C2)C3=CC=C(O3)C(=O)O)C(=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.